molecular formula C15H17N3O4S B2992561 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole CAS No. 2034488-43-0

4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole

Cat. No.: B2992561
CAS No.: 2034488-43-0
M. Wt: 335.38
InChI Key: MNTKEYYDOYEXFM-UHFFFAOYSA-N
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Description

4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable aldehyde or ketone.

    Sulfonylation: The pyrrolidine derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Formation of the pyrazole ring: The final step involves the cyclization of the sulfonylated intermediate with a hydrazine derivative to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-17-9-13(7-16-17)23(19,20)18-5-4-12(8-18)11-2-3-14-15(6-11)22-10-21-14/h2-3,6-7,9,12H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTKEYYDOYEXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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